Cytotoxicity Comparison: Elliptinium (Celiptium) vs. Detalliptinium vs. m-AMSA in Human SCLC
In a direct comparative study on the human small cell lung carcinoma (SCLC) cell line NCI N417, the cytotoxicity of Elliptinium (as Celiptium) was quantified alongside its close analog Detalliptinium and the alternative topoisomerase II inhibitor m-AMSA. This head-to-head comparison provides a direct measure of relative potency in a clinically relevant tumor type [1].
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | 9 μM |
| Comparator Or Baseline | Detalliptinium: 8 μM; m-AMSA: 1 μM |
| Quantified Difference | Elliptinium is 9-fold less potent than m-AMSA and statistically similar to Detalliptinium in this model. |
| Conditions | In vitro, human SCLC cell line NCI N417 |
Why This Matters
This data allows researchers to select Elliptinium over m-AMSA when a less potent but potentially less toxic topoisomerase II poison is desired, or to compare its efficacy directly against the related clinical compound Detalliptinium.
- [1] Multon E, et al. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417. Biochem Pharmacol. 1989;38(13):2077-2086. View Source
